molecular formula C11H12Cl2F3N B1377471 [4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride CAS No. 1432679-76-9

[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride

Cat. No.: B1377471
CAS No.: 1432679-76-9
M. Wt: 286.12 g/mol
InChI Key: GTTHNJCCPWHBMC-UHFFFAOYSA-N
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Description

The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate . It can be synthesized from the corresponding aniline .


Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular formula for “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is C8H3ClF3NO .


Physical and Chemical Properties Analysis

The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” has a freezing point of 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride is a complex organic compound that serves as a precursor or intermediate in various chemical syntheses and applications in scientific research. While direct research on this specific compound is limited, insights can be drawn from studies on structurally similar compounds and their applications in materials science, medicinal chemistry, and analytical chemistry.

Materials Science Applications

Research involving similar fluorinated compounds has led to the synthesis of novel polyimides with exceptional properties. For example, the synthesis of new fluorine-containing polyimides derived from a fluorinated aromatic diamine monomer demonstrates the potential of such compounds in creating materials with good thermal stability and outstanding mechanical properties (Yin et al., 2005). These materials are soluble in various organic solvents and exhibit high glass transition temperatures, making them suitable for advanced applications in electronics and aerospace industries.

Medicinal Chemistry Applications

In the field of medicinal chemistry, structurally related compounds have been explored for their anti-mycobacterial activities. An efficient synthesis of phenyl cyclopropyl methanones, which are structurally related to 4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride, has shown promising results against M. tuberculosis, including multidrug-resistant (MDR) strains (Dwivedi et al., 2005). This highlights the potential of using such compounds in the development of new therapeutic agents for treating tuberculosis.

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride could be utilized in the development of analytical methods. For instance, research on the separation and analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) showcases the role of related compounds in improving chromatographic techniques (El-Sherbiny et al., 2005). These methodologies are crucial for the quality control and stability assessment of pharmaceuticals.

Safety and Hazards

The compound “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15;/h3-6,10H,1-2,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTHNJCCPWHBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-76-9
Record name Benzenemethanamine, 4-chloro-α-cyclopropyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine hydrochloride

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